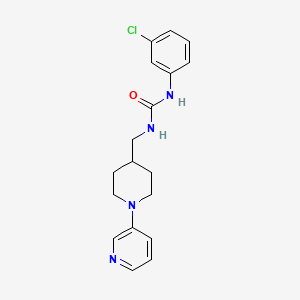![molecular formula C19H18BrN3O2S B2540295 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887901-16-8](/img/structure/B2540295.png)
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a complex organic compound that features a bromophenyl group, a methoxy-oxo-dihydroquinolinyl group, and a thiourea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-bromophenyl isothiocyanate and 7-methoxy-2-oxo-1,2-dihydroquinoline. These intermediates are then reacted under controlled conditions to form the final thiourea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl and methoxy-oxo-dihydroquinolinyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(4-bromophenyl)-3-[2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea: Lacks the methoxy group, which may affect its biological activity.
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea: Substitutes bromine with chlorine, potentially altering its reactivity and interactions.
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]urea: Replaces the thiourea group with a urea group, which can change its hydrogen bonding capabilities.
Uniqueness
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the methoxy-oxo-dihydroquinolinyl group contributes to its potential biological activities.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAUCXEFMZGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
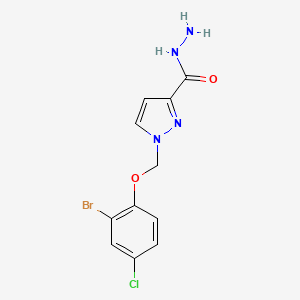
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2540215.png)
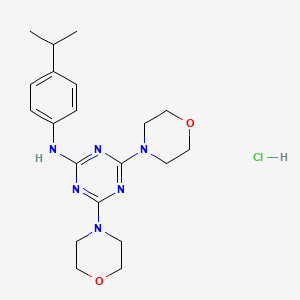
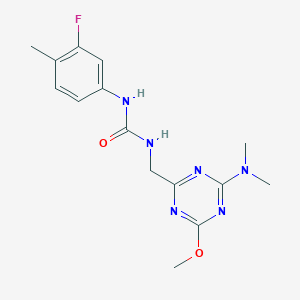
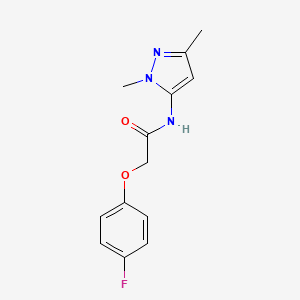
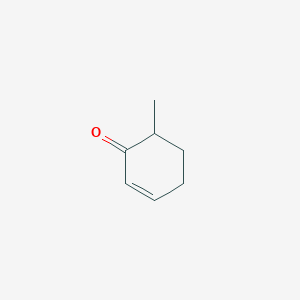
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2540224.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)
![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2540230.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)
